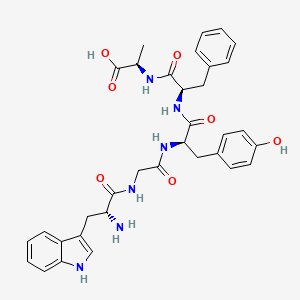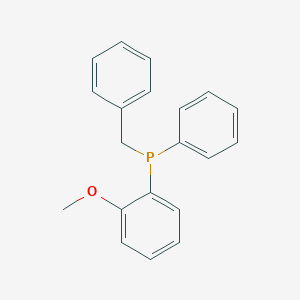![molecular formula C8H10ClNS B15170148 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine CAS No. 873015-86-2](/img/structure/B15170148.png)
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a thienoazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[2,3-D]azepine precursor with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrogen atom in the azepine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of this compound amine.
Applications De Recherche Scientifique
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]pyrimidine
- 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]pyridine
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science.
Propriétés
Numéro CAS |
873015-86-2 |
|---|---|
Formule moléculaire |
C8H10ClNS |
Poids moléculaire |
187.69 g/mol |
Nom IUPAC |
2-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C8H10ClNS/c9-8-5-6-1-3-10-4-2-7(6)11-8/h5,10H,1-4H2 |
Clé InChI |
ZHIUIUIKCXHLKW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2=C1C=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


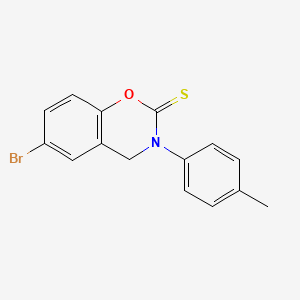
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)

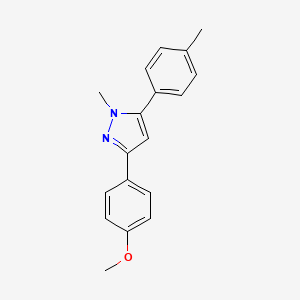
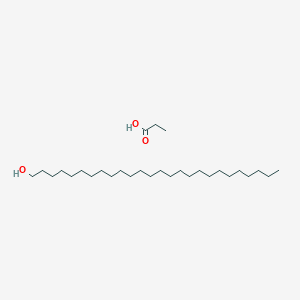
![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
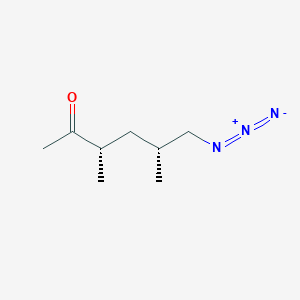
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
